molecular formula C3H5NO2S B1654517 2,3-Dihydroisothiazole 1,1-dioxide CAS No. 240115-50-8

2,3-Dihydroisothiazole 1,1-dioxide

Cat. No.: B1654517
CAS No.: 240115-50-8
M. Wt: 119.14 g/mol
InChI Key: OGOVCJUTZGZKOH-UHFFFAOYSA-N
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Description

2,3-Dihydroisothiazole 1,1-dioxide is a heterocyclic compound that belongs to the class of sultams Sultams are cyclic sulfonamides, which are known for their significant biological and pharmaceutical properties

Biochemical Analysis

Cellular Effects

The effects of 2,3-Dihydroisothiazole 1,1-dioxide on various types of cells and cellular processes are currently unknown. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisothiazole 1,1-dioxide can be achieved through several methods. One common approach involves the oxidation of 3,4-dialkyl substituted isothiazolium salts using hydrogen peroxide in acetic acid at elevated temperatures . Another method includes the mesylation of hindered α-aminonitriles, followed by intramolecular cyclization to form the desired sultam .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroisothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted sultams and other heterocyclic compounds with potential biological activities.

Scientific Research Applications

2,3-Dihydroisothiazole 1,1-dioxide has been extensively studied for its applications in:

Comparison with Similar Compounds

  • 4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide
  • Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide

Comparison: 2,3-Dihydroisothiazole 1,1-dioxide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in various reactions . Its ability to undergo a wide range of chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2,3-dihydro-1,2-thiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOVCJUTZGZKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572589
Record name 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240115-50-8
Record name 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroisothiazole 1,1-dioxide
Reactant of Route 2
2,3-Dihydroisothiazole 1,1-dioxide
Reactant of Route 3
2,3-Dihydroisothiazole 1,1-dioxide
Reactant of Route 4
2,3-Dihydroisothiazole 1,1-dioxide
Reactant of Route 5
2,3-Dihydroisothiazole 1,1-dioxide
Reactant of Route 6
2,3-Dihydroisothiazole 1,1-dioxide
Customer
Q & A

Q1: What are the key structural features of 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives?

A1: 4-Amino-2,3-dihydroisothiazole 1,1-dioxides represent a novel heterocyclic ring system. [, , , ] These compounds are characterized by a five-membered ring containing a sulfur atom, two nitrogen atoms (one within the ring and one as part of the amino group), and two oxygen atoms double-bonded to the sulfur, forming a sulfone group. The "dihydro" designation indicates the presence of a saturated carbon-carbon bond within the ring. The position of substituents on the ring can vary, leading to diverse structural possibilities.

Q2: How are 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives synthesized?

A2: One synthetic route involves using α,α-disubstituted α-aminonitriles as starting materials. [, , ] These aminonitriles can be transformed into the desired heterocycles through a series of reactions. Another approach utilizes carbanion-mediated sulfonamide intramolecular cyclization reactions (CSIC protocols) of glyco-α-sulfonamidonitriles. [, , , ] This method has been particularly useful for generating enantiomerically pure spirocyclic derivatives, including those built upon sugar templates.

Q3: What are the potential applications of 4-amino-2,3-dihydroisothiazole 1,1-dioxides?

A3: These compounds are of significant interest in medicinal chemistry. Research has explored their potential as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. [, ] Furthermore, the synthesis of spirocyclic derivatives on sugar templates suggests their potential use as novel aza analogues of TSAO nucleosides (ATSAOs). [, ]

Q4: What is the significance of synthesizing 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides?

A4: These compounds, specifically the 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides, have proven valuable as synthons. [] Researchers have successfully utilized them in the preparation of 3-oxyfunctionalized sultams. [] This highlights their versatility as building blocks in organic synthesis.

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